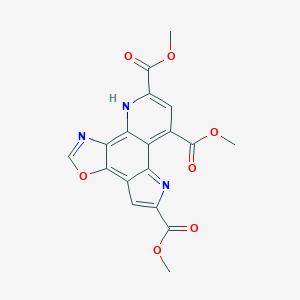
Oxazopyrroloquinoline trimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazopyrroloquinoline trimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C18H13N3O7 and its molecular weight is 383.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of oxazopyrroloquinoline trimethyl ester typically involves the modification of pyrroloquinoline structures through various chemical reactions. The compound is characterized by its unique molecular structure that includes a pyrroloquinoline core modified with ester functionalities. This structural configuration is crucial for its reactivity and interaction with biological targets.
Synthetic Methods
- Condensation Reactions : The initial formation of the pyrroloquinoline core often involves condensation reactions with thiosemicarbazides and other reagents under acidic conditions to yield high-purity products .
- Oxidation Processes : Quinone derivatives, such as those derived from oxazopyrroloquinoline, are used in selective oxidation reactions, enhancing the compound's utility in organic synthesis .
Biological Applications
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds related to oxazopyrroloquinoline can effectively target and kill clinically latent microorganisms. This characteristic suggests potential applications in treating chronic infections and antibiotic-resistant strains .
Antioxidant Activity
The compound has shown promise in managing oxidative stress-related conditions due to its antioxidant properties. These properties may contribute to cellular protection mechanisms against oxidative damage.
Anticoagulant Activity
Recent studies have evaluated oxazopyrroloquinoline derivatives as dual inhibitors of coagulation factors Xa and XIa, suggesting their potential use in anticoagulant therapies. The compounds demonstrated significant inhibition rates compared to traditional anticoagulants like Rivaroxaban, indicating their efficacy in managing blood coagulation disorders .
Material Science Applications
In addition to biological applications, this compound has been explored for its role in material science.
Photochemical Applications
The compound's ability to undergo photochemical reactions makes it suitable for use in light-driven processes, including organic synthesis and the development of photonic materials. Its interaction with benzyl alcohol derivatives via photoinduced electron transfer highlights its potential in advanced material applications .
Case Studies and Research Findings
Several studies have documented the effectiveness of oxazopyrroloquinoline derivatives across various fields:
Propriétés
Numéro CAS |
144219-07-8 |
|---|---|
Formule moléculaire |
C18H13N3O7 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
trimethyl 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylate |
InChI |
InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3 |
Clé InChI |
UPQCPYOFMOUPAK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
SMILES isomérique |
COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C4=C2N=CO4)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
Key on ui other cas no. |
144219-07-8 |
Synonymes |
OPQ trimethyl ester OPQ-TME oxazopyrroloquinoline trimethyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















